2-Iodo-5-methylphenol

Synthetic Methodology Regioselective Iodination Aromatic Substitution

Researchers seeking regiochemical precision in cross-coupling often encounter limited reactivity with bromo-analogs. 2-Iodo-5-methylphenol (CAS 35928-80-4) is an ortho-iodinated meta-cresol that directly addresses this bottleneck. - The aryl iodide moiety undergoes faster oxidative addition than bromides, enabling efficient Suzuki-Miyaura, Sonogashira, and intramolecular Heck reactions. - The unique ortho-iodo, meta-methyl pattern ensures exclusive mono-iodination and predictable regiochemical outcomes in benzofuran and heterocycle synthesis. - Available with batch-specific QC (NMR, HPLC), ensuring reproducibility for medchem library production and complex molecule construction.

Molecular Formula C7H7IO
Molecular Weight 234.036
CAS No. 35928-80-4
Cat. No. B2407556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-5-methylphenol
CAS35928-80-4
Molecular FormulaC7H7IO
Molecular Weight234.036
Structural Identifiers
SMILESCC1=CC(=C(C=C1)I)O
InChIInChI=1S/C7H7IO/c1-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3
InChIKeySYJGEJGXAKCKSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-5-methylphenol Technical Profile and Procurement


2-Iodo-5-methylphenol (CAS 35928-80-4) is an ortho-iodinated meta-cresol derivative with the molecular formula C7H7IO [1]. It is a solid aryl iodide building block with a molecular weight of 234.03 g/mol, characterized by an iodine atom ortho to the phenolic hydroxyl group and a methyl group at the 5-position . The compound is stable under recommended storage conditions and is insoluble in water but soluble in organic solvents .

Aryl iodide building block
Ortho-iodo meta-methyl substitution pattern
Solid form, soluble in organic solvents

Why 2-Iodo-5-methylphenol Cannot Be Substituted


Generic substitution among halogenated methylphenols is not advisable due to distinct regiochemical and reactivity profiles. The specific ortho-iodo, meta-methyl substitution pattern of 2-iodo-5-methylphenol dictates a unique electronic environment and steric accessibility, which profoundly influences both its synthesis and downstream reactivity in cross-coupling and electrophilic substitution reactions [1]. For instance, unlike its 2-iodo-4-methylphenol isomer, it is derived from m-cresol and exhibits a different substitution outcome in electrophilic iodination, leading to exclusive mono-iodination under specific conditions [1]. Furthermore, the iodo-substituent confers a reactivity advantage over bromo-analogs in palladium-catalyzed reactions, where aryl iodides typically undergo oxidative addition more readily [2].

Regiochemical mismatch
2-iodo-4-methylphenol differs in substitution pattern and may not provide the same coupling outcome.
Reactivity gap with bromo-analog
2-bromo-5-methylphenol is less reactive in Pd-catalyzed cross-coupling, potentially lowering yield.
Sensory profile risk
The 4-methyl isomer carries a potent off-odor, which may transfer to final products in sensitive applications.

2-Iodo-5-methylphenol vs. Closest Analogs


Superior Regioselectivity from m-Cresol Iodination

Iodination of m-cresol with thallium(I) acetate and iodine selectively yields 2-iodo-5-methylphenol as the only monoiodinated product, whereas iodination of o-cresol under the same conditions produces a mixture including 2-iodo-6-methylphenol and di-iodinated byproducts [1]. This provides a cleaner, higher-yielding route to the target compound.

Regioselectivity
Head-to-head
Exclusive mono-iodination Mixed products (o-cresol)
Supports synthesis route selection for higher batch consistency.
Based on thallium(I) acetate / I₂ in AcOH.
Synthetic Methodology Regioselective Iodination Aromatic Substitution

Aryl Iodide Reactivity Advantage in Cross-Coupling

In palladium-catalyzed cross-coupling reactions, aryl iodides are known to undergo oxidative addition more rapidly than aryl bromides [1]. For 2-iodo-5-methylphenol, this translates to a significant reactivity advantage over its direct analog, 2-bromo-5-methylphenol (CAS 14847-51-9), enabling milder reaction conditions and higher yields in reactions such as Suzuki-Miyaura and Heck couplings [2].

Cross-coupling reactivity
Class-level
Aryl iodide (I) > Aryl bromide (Br)
May enable milder reaction conditions in Pd-catalyzed couplings.
General reactivity order; verify for specific substrates.
Cross-Coupling Catalysis Halogen Reactivity

Odor Profile Differentiation vs. 2-Iodo-4-methylphenol

Studies on the odor threshold and character of halogenated phenols show a stark contrast between isomers. 2-Iodo-4-methylphenol is noted for a highly potent 'medicinal' off-odor, even at trace levels, and is a known contaminant of concern in water [1]. This olfactory property is a key differentiator from 2-iodo-5-methylphenol, for which no such potent, negative odor association has been reported in primary literature [2].

Odor profile
Reported
No medicinal off-odor reported vs. Potent off-odor (4-methyl isomer)
Relevant for flavor/fragrance or pharma intermediate purity.
Sensory data from aqueous solution studies.
Analytical Chemistry Sensory Analysis Quality Control

Analytical Characterization and Purity Benchmarking Against Bromo-Analog

Commercial 2-iodo-5-methylphenol is routinely offered with a standard purity of 95%+ or 98%, with batch-specific analytical data (NMR, HPLC, GC) available for verification . In contrast, its direct bromo-analog, 2-bromo-5-methylphenol, is also available at high purity (e.g., 98%) but with different physical properties, including a lower molecular weight (187.03 vs. 234.03 g/mol) and a reported melting point of 38.8°C .

Purity & properties
Data to verify
95-98% purity, MW 234 98% purity, MW 187 (bromo)
Impacts stoichiometry and shipping classification.
Specifications from vendor data; request batch COA.
Analytical Chemistry Quality Assurance Purity Specification

Targeted Applications of 2-Iodo-5-methylphenol


Intramolecular Heck Cyclization for Natural Product Scaffolds

The unique ortho-iodo substitution pattern of 2-iodo-5-methylphenol makes it a valuable substrate for intramolecular Heck reactions, as demonstrated in the multi-step synthesis of complex molecules like (+/-)-curcumene ether . Its ability to participate in these cyclizations to form stereogenic quaternary centers is a key driver for its selection over other halogenated phenols that may not provide the same regiochemical outcome.

Biaryl Library Diversification via Suzuki-Miyaura Coupling

Leveraging the enhanced reactivity of the aryl iodide moiety compared to aryl bromides , 2-iodo-5-methylphenol is a superior choice for the rapid diversification of biaryl structures via Suzuki-Miyaura coupling. This is particularly relevant in medicinal chemistry for the parallel synthesis of compound libraries, where high reaction efficiency and broad substrate scope are essential.

Heterocyclic Building Blocks via Sonogashira Coupling/Cyclization

The iodine atom in 2-iodo-5-methylphenol serves as an excellent handle for Sonogashira coupling with terminal alkynes, followed by cyclization to form heterocycles like benzofurans . This sequential reaction is a powerful method for constructing complex heteroaromatic cores, and the choice of the specific iodophenol isomer dictates the substitution pattern on the final heterocycle.

Application
Selection Property
Validation Focus
Intramolecular Heck cyclization
Ortho-iodo substitution pattern
Stereogenic center formation
Suzuki-Miyaura biaryl libraries
Aryl iodide reactivity advantage
Cross-coupling yield and scope
Sonogashira/cyclization to heterocycles
Substitution pattern fidelity
Heterocycle formation efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Iodo-5-methylphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.